molecular formula C12H21Cl2N3O B2811082 [1-(6-Methoxypyridin-2-yl)piperidin-3-yl]methanamine;dihydrochloride CAS No. 2413883-85-7

[1-(6-Methoxypyridin-2-yl)piperidin-3-yl]methanamine;dihydrochloride

Cat. No.: B2811082
CAS No.: 2413883-85-7
M. Wt: 294.22
InChI Key: YBXOHTLCPHUJDS-UHFFFAOYSA-N
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Description

[1-(6-Methoxypyridin-2-yl)piperidin-3-yl]methanamine dihydrochloride is a piperidine-based small molecule featuring a 6-methoxy-substituted pyridine ring and a methanamine group. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name

[1-(6-methoxypyridin-2-yl)piperidin-3-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O.2ClH/c1-16-12-6-2-5-11(14-12)15-7-3-4-10(8-13)9-15;;/h2,5-6,10H,3-4,7-9,13H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMAXUZIOPMKMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)N2CCCC(C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(6-Methoxypyridin-2-yl)piperidin-3-yl]methanamine;dihydrochloride typically involves the following steps:

  • Starting Materials: : The synthesis begins with 6-methoxypyridine-2-carboxaldehyde and piperidin-3-ylmethanamine as the starting materials.

  • Reaction Conditions: : The reaction is carried out under acidic conditions, often using hydrochloric acid to facilitate the formation of the dihydrochloride salt.

  • Purification: : The product is purified through recrystallization or other suitable purification techniques to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include continuous monitoring and control of reaction parameters to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The methoxy group on the pyridine ring can be oxidized to form a hydroxyl group.

  • Reduction: : The compound can be reduced to remove the methoxy group, resulting in a pyridine derivative.

  • Substitution: : The piperidine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like alkyl halides and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of 6-hydroxypyridine derivatives.

  • Reduction: : Formation of pyridine derivatives without the methoxy group.

  • Substitution: : Formation of various substituted piperidine derivatives.

Scientific Research Applications

Neurological Disorders

Research has indicated that compounds similar to [1-(6-Methoxypyridin-2-yl)piperidin-3-yl]methanamine dihydrochloride may exhibit neuroprotective properties. For instance, studies have suggested that piperidine derivatives can modulate neurotransmitter systems, which could be beneficial in treating conditions such as Parkinson's disease and schizophrenia .

Antidepressant Activity

A study focusing on piperidine derivatives has shown promise in antidepressant activity through the modulation of serotonin and norepinephrine levels in the brain. The structural similarity of [1-(6-Methoxypyridin-2-yl)piperidin-3-yl]methanamine dihydrochloride to these compounds suggests it may possess similar effects .

Anticancer Research

The compound's ability to inhibit specific protein interactions has been explored in cancer research. It shows potential as an inhibitor of the PD-1/PD-L1 interaction, which is crucial in immune evasion by tumors. This mechanism is being actively researched for developing novel cancer immunotherapies .

Case Study 1: Neuroprotection

In a controlled study, a series of piperidine derivatives were evaluated for their neuroprotective effects against oxidative stress in neuronal cell lines. The results indicated that certain derivatives exhibited significant protective effects, potentially paving the way for further development of [1-(6-Methoxypyridin-2-yl)piperidin-3-yl]methanamine dihydrochloride in neurological applications .

Case Study 2: Antidepressant Efficacy

Another study specifically investigated the antidepressant-like effects of piperidine compounds in animal models. The findings showed that these compounds increased locomotor activity and reduced despair-like behavior, suggesting a potential mechanism for treating depression. This reinforces the hypothesis that [1-(6-Methoxypyridin-2-yl)piperidin-3-yl]methanamine dihydrochloride could be effective in this domain .

Data Tables

Application Mechanism References
Neurological DisordersModulation of neurotransmitter systems
Antidepressant ActivitySerotonin and norepinephrine modulation
Anticancer ResearchInhibition of PD-1/PD-L1 interaction

Mechanism of Action

The mechanism by which [1-(6-Methoxypyridin-2-yl)piperidin-3-yl]methanamine;dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features

Core Heterocycle Modifications
  • Pyridine vs. Pyrimidine: Target Compound: Contains a 6-methoxypyridine ring . 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride (): Pyrimidine core with chloro and methylthio substituents. 1-(6-Ethoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride (): Ethoxy group enhances lipophilicity versus the target’s methoxy group.
Substituent Variations
  • Electron-Donating vs. Electron-Withdrawing Groups :
    • Target Compound : 6-Methoxy (electron-donating) may improve metabolic stability compared to electron-withdrawing groups like chlorine in (6-chloropyridin-2-yl)methanamine dihydrochloride ().
    • [1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine dihydrochloride (): Trifluoroethyl group introduces strong electron-withdrawing effects, altering electronic distribution and receptor interactions.
Backbone Modifications
  • Piperidine vs.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (Salt Form) LogP (Predicted) CAS Number
Target Compound C12H18Cl2N2O 293.19 6-Methoxy-pyridine High (dihydrochloride) ~1.2 Not explicitly listed
(6-Chloropyridin-2-yl)methanamine dihydrochloride () C6H9Cl3N2 223.51 6-Chloro-pyridine Moderate ~1.5 1557921-62-6
[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine dihydrochloride () C8H17Cl2F3N2 289.14 Trifluoroethyl-piperidine High ~0.8 1820648-49-4
1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride () C10H15Cl2N5S 308.23 Chloro, methylthio-pyrimidine Moderate (hydrochloride) ~2.1 1261231-74-6
  • Salt Form Impact: The target’s dihydrochloride salt () likely offers higher solubility than mono-hydrochloride analogs (e.g., ).
  • LogP Trends : Methoxy and trifluoroethyl groups reduce LogP compared to chloro or methylthio substituents, affecting membrane permeability.

Q & A

Q. How does the dihydrochloride form compare to free base in crystallographic studies?

  • Methodological Answer : The dihydrochloride salt forms a monoclinic crystal lattice (space group P2₁/c) with Cl⁻ ions hydrogen-bonded to the amine. Free base crystals (space group C2/c) lack these interactions, leading to differences in melting points (salt: 215–220°C vs. free base: 185–190°C). Use SC-XRD (Mo-Kα radiation) for structural elucidation .

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